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molecular formula C6H3Cl3O3S B058120 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride CAS No. 23378-88-3

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

Cat. No. B058120
M. Wt: 261.5 g/mol
InChI Key: KXFQRJNVGBIDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556733

Procedure details

A solution of 39.16 g of the product from Example 3 in 100 ml CH2Cl2 was contacted with 250 ml of 28% NH4OH at 5°-8° C. Following removal of CH2Cl2 by a N2 sparge the mixture was acidified to pH 3. Filtration afforded 42.7 g of 61% pure 2-hydroxy-3,5-dichlorobenzenesulfonamide (D) (71% yield).
Quantity
39.16 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[S:10](Cl)(=[O:12])=[O:11].[NH4+:14].[OH-]>C(Cl)Cl>[OH:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[S:10]([NH2:14])(=[O:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
39.16 g
Type
reactant
Smiles
OC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)Cl
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removal of CH2Cl2 by a N2
CUSTOM
Type
CUSTOM
Details
sparge the mixture
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 42.7 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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